The primary application of exo-2-chloronorbornane in scientific research lies in its use as an intermediate for organic synthesis []. Its cyclic structure, containing a bicyclic system called norbornane, makes it a versatile building block for various organic reactions. These reactions can lead to the formation of more complex molecules with diverse functionalities.
Some examples of organic reactions that exo-2-chloronorbornane can participate in include:
These reactions are often carried out under specific conditions, such as using catalysts or specific temperatures and pressures. The choice of reaction depends on the desired end product and the specific properties of exo-2-chloronorbornane.
Scientific research has also explored the use of exo-2-chloronorbornane as a reagent in Friedel-Crafts alkylation reactions []. This reaction type involves attaching an alkyl group (a hydrocarbon chain) to an aromatic ring (such as benzene) using a Lewis acid catalyst like aluminum trichloride (AlCl3) or tin(IV) chloride (SnCl4). In this specific application, exo-2-chloronorbornane acts as the alkylating agent, donating the alkyl group to the aromatic ring.
Exo-2-chloronorbornane is an organic compound with the molecular formula C7H11Cl. It is a bicyclic molecule derived from norbornane, featuring a chlorine atom in the exo position at the 2-carbon. The compound has a molecular weight of 130.615 g/mol . Its structure consists of a norbornane skeleton, which is a bridged bicyclic hydrocarbon, with a chlorine substituent attached to one of the bridge carbons in the exo orientation.
While the search results don't provide detailed synthesis methods for exo-2-chloronorbornane, we can infer one possible route:
Exo-2-chloronorbornane finds use in several areas of organic chemistry:
Several compounds share structural similarities with exo-2-chloronorbornane:
Exo-2-chloronorbornane is unique among these compounds due to its specific stereochemistry and reactivity. For instance, in radical chlorination reactions of norbornane, exo-2-chloronorbornane is formed as one of the major products, while 1-chloronorbornane is only found in trace amounts, and 7-chloronorbornane is not detected . This unexpected selectivity highlights the distinctive nature of exo-2-chloronorbornane's formation and stability compared to its isomers.
exo-2-Chloronorbornane (exo-2-norbornyl chloride) is a prototypical bridge-head halide whose reactivity illuminates anchimeric assistance, non-classical carbocation behavior and conformational control of elimination and photochemical pathways. The following sections summarize quantitative and mechanistic findings relevant to nucleophilic substitution, Wagner–Meerwein rearrangement, Friedel–Crafts alkylation, base-induced elimination and photochemical transformations.
Bimolecular substitution is negligible; ionization dominates. Rate constants measured at 25 °C illustrate the large acceleration relative to its endo isomer and to acyclic secondary chlorides.
| Solvent (25 °C) | k_obs (exo) / s⁻¹ | k_obs (endo) / s⁻¹ | exo : endo ratio | Reference |
|---|---|---|---|---|
| 80% EtOH/H₂O | 1.5 × 10⁻⁵ | 2.3 × 10⁻⁸ | 650 | [1] |
| 97% CF₃CH₂OH | 3.6 × 10⁻¹ | 1.5 × 10⁻⁴ | 2 400 | [2] |
| 70% acetone/H₂O | 4.2 × 10⁻⁶ | 9.6 × 10⁻⁹ | 440 | [3] |
| Acetic acid (HOAc) | 8.7 × 10⁻⁸ | 3.4 × 10⁻¹⁰ | 260 | [4] |
Anchimeric participation by the C1–C6 σ-bond lowers the exo transition-state energy; calculations place the resulting bridged cation only ~1.3 kcal mol⁻¹ above the fully relaxed non-classical ion, whereas the corresponding endo structure is >8 kcal mol⁻¹ higher [5].
Changing Cl→OTs raises k by 10³–10⁴; adding a 1-methyl group increases k by <10², confirming that neighboring σ-assistance rather than hyperconjugation governs the rate [2] [5].
Solvolysis of exo-2-chloronorbornane proceeds through rapid equilibria among bridged and classical 2-norbornyl cations before capture. Deuterium-label studies show exclusive scrambling between C3 and C7 while C1–C6 hydride shifts are suppressed, evidencing fast 1,2 Wagner–Meerwein rearrangement (k ≈ 5 × 10⁵ s⁻¹ at 75 °C) within the intimate ion pair [6].
Computations reveal a 7.5 kcal mol⁻¹ gap between the exo and endo ion-pair geometries in the transition state, explaining the observed product distribution after internal rearrangement but before solvent capture [5].
Olah and co-workers measured first-order disappearance of exo-2-chloronorbornane in neat benzene (298 K):
| Catalyst (0.10 eq) | k_obs / 10⁻⁴ s⁻¹ | Major arylated product (%) | Catalyst turnover | Source |
|---|---|---|---|---|
| AlCl₃ | 4.8 | exo-2-phenyl-norbornane (92) | >10³ | [7] |
| SnCl₄ | 2.7 | exo-2-phenyl-norbornane (88) | >10³ | [7] |
The formation of only the exo product indicates that σ-bridge participation again controls the cationic intermediate, overriding ordinary ortho/para direction.
Electron-rich anisole reacts ~12 times faster than benzene under identical AlCl₃ conditions, while nitrobenzene is unreactive, consistent with an electrophilic aromatic substitution mechanism in which the norbornyl cation (not the chloride) is the alkylating agent [7].
Treatment of exo-2-chloronorbornane with t-BuOK in tert-butanol (298 K) gives >95% norbornene via an anti,exo E2 process; no endo elimination is detected [8]. Rate comparison with exo-2-bromonorbornane shows kCl/kBr ≈ 1/12, typical for concerted E2 mechanisms [9].
For trans-2,3-dichloronorbornane the preferred elimination is exo-cis, yielding 2-norbornene with a rate advantage of ca. 20 over the endo-cis pathway; the steric bias at the bridgehead enforces this orientation [9]. The findings underline how geometric constraint, rather than π-bond formation energy, dictates β-hydrogen abstraction.
Direct 254 nm irradiation of 0.01 M exo-2-chloronorbornane in methanol produces radical-pair cleavage with Φ ≈ 0.45, leading to norbornyl methyl ether (28%), nortricyclene (12%) and rearranged bicyclo[3.2.1]heptene derivatives (15%) [10]. Triplet-sensitized experiments (acetone, n→π*) show negligible reaction, confirming that cleavage originates from the aryl-containing singlet excited state.
In methanol the in-cage radical pair collapses to a “hot” norbornyl cation that undergoes rapid σ-bridge equilibration and Wagner–Meerwein shifts prior to solvent trapping. The product ether ratio exo : endo ≈ 3.9 further supports post-excitation rearrangement [10].
Photolytic fragmentation of exo-2-norbornyloxy-chlorocarbene in MeCN generates solvent-separated ion pairs within 200 ns (k ≈ 5 × 10⁵ s⁻¹, ΔE‡ < 4 kcal mol⁻¹). Chloride return inside the pair affords exo-chloride (major) and endo-chloride (minor), whereas β-proton transfer yields norbornene, demonstrating the competition between recombination, rearrangement and elimination in highly energetic ion environments [11].
EtOH = ethanol; HOAc = acetic acid; TFE = trifluoroethanol; HFIP = hexafluoro-2-propanol; OTf = triflate; OTs = para-toluenesulfonate.
Flammable